molecular formula C18H22N2O B10833567 2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol

2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol

Cat. No.: B10833567
M. Wt: 282.4 g/mol
InChI Key: AYNGHFYFVHELEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol is a complex organic compound featuring a bicyclic heptane structure fused with an imidazopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic heptane core. One common method is the Diels-Alder reaction, which involves the cycloaddition of a furan with an olefinic or acetylenic dienophile

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted alcohols .

Scientific Research Applications

2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through antagonism of chemokine receptors, specifically CXCR2. By binding to these receptors, it inhibits the signaling pathways that promote cancer cell migration and metastasis. This involves blocking the interaction between the receptor and its ligands, such as interleukin-8, thereby preventing downstream signaling events that lead to tumor progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol is unique due to its specific combination of a bicyclic heptane structure with an imidazopyridine moiety, which confers selective antagonistic activity towards CXCR2. This specificity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol

InChI

InChI=1S/C18H22N2O/c21-18(15-8-11-1-2-13(15)7-11)17-14(12-3-4-12)5-6-20-10-19-9-16(17)20/h5-6,9-13,15,18,21H,1-4,7-8H2

InChI Key

AYNGHFYFVHELEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C3=CN=CN3C=C2)C(C4CC5CCC4C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.